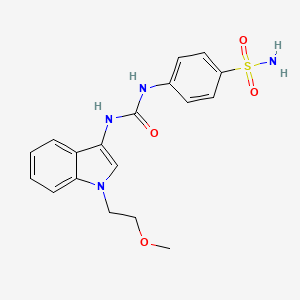

4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide

Description

4-(3-(1-(2-Methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide is a synthetic benzenesulfonamide derivative featuring a urea bridge linked to a substituted indole scaffold. The indole moiety is modified with a 2-methoxyethyl group at the N1 position, which enhances solubility compared to unsubstituted indoles.

Properties

IUPAC Name |

1-[1-(2-methoxyethyl)indol-3-yl]-3-(4-sulfamoylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-26-11-10-22-12-16(15-4-2-3-5-17(15)22)21-18(23)20-13-6-8-14(9-7-13)27(19,24)25/h2-9,12H,10-11H2,1H3,(H2,19,24,25)(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXYHURIFKBYGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide typically involves a multi-step process:

Preparation of Indole Precursor: : The indole precursor can be synthesized via Fischer indole synthesis using appropriate phenylhydrazine and ketone derivatives.

Functionalization of Indole: : The indole derivative is then functionalized to introduce the 2-methoxyethyl group through nucleophilic substitution reactions.

Urea Formation: : The functionalized indole compound undergoes a reaction with a suitable isocyanate to form the urea linkage.

Sulfonamide Formation: : Finally, the urea intermediate reacts with benzenesulfonyl chloride to form this compound.

Industrial Production Methods

While the laboratory synthesis focuses on optimizing reaction conditions and yields, industrial production emphasizes scalability and cost-effectiveness. Techniques like continuous flow synthesis, optimization of catalysts, and reaction conditions are employed to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

The compound 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: : The indole moiety can be oxidized using oxidizing agents like hydrogen peroxide or metal oxides.

Reduction: : Reduction reactions can target the nitro or sulfonamide groups using reducing agents like sodium borohydride.

Substitution: : The methoxyethyl group can participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, metal oxides, and peracids are common oxidizing agents.

Reduction: : Sodium borohydride and lithium aluminum hydride are widely used reducing agents.

Substitution: : Nucleophiles like alkoxides or electrophiles like alkyl halides can be used.

Major Products

Oxidation: : Products may include oxidized derivatives of the indole ring or sulfonamide group.

Reduction: : Reduced forms of the nitro or sulfonamide groups.

Substitution: : Substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide has shown potential in various scientific research areas:

Chemistry

Used as a building block for synthesizing more complex molecules.

Studied for its reactivity and interaction with other chemicals.

Biology

Acts as a molecular probe in biochemical assays.

Investigated for its role in enzyme inhibition and protein binding studies.

Medicine

Potential therapeutic agent for treating diseases due to its bioactive properties.

Studied for its effects on cellular pathways and mechanisms.

Industry

Utilized in the development of new materials with specific properties.

Employed in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide involves its interaction with specific molecular targets:

Molecular Targets: : The compound can bind to proteins, enzymes, or receptors, altering their function.

Pathways: : It may interfere with signaling pathways, enzyme activities, or protein-protein interactions, leading to biological effects.

Comparison with Similar Compounds

Substituent Effects on the Indole Core

The 2-methoxyethyl group on the indole distinguishes this compound from analogs with bulkier or more lipophilic substituents:

- Compound 3q (): Contains a 4-isopropoxyphenyl group on the indole.

- Compound 3r () : Features a 3-acetylphenyl substituent, introducing a ketone group that may participate in hydrogen bonding. This could improve target binding affinity but reduce metabolic stability due to oxidation susceptibility.

- Compound 31 () : An indomethacin analog with a 4-chlorobenzoyl group and trifluoromethylphenyl sulfonamide. The electron-withdrawing groups enhance electrophilicity, favoring interactions with charged enzyme active sites.

Key Insight : The 2-methoxyethyl group balances solubility and permeability, making the target compound a candidate for oral bioavailability .

Ureido Linkage Variations

The urea bridge is a critical structural element shared across analogs:

- 4-(3-(Naphthalen-2-yl)ureido)benzenesulfonamide (): Replaces the indole with a naphthalene ring.

- 4-(3-(3-Isopropoxyphenyl)ureido)benzenesulfonamide () : Substitutes the indole with an isopropoxyphenyl group. The ether linkage improves solubility, but the absence of the indole’s heterocyclic nitrogen may diminish interactions with heme-containing enzymes.

- ZD-1-073 () : A 3-chloro-4-fluorophenyl variant. Halogen atoms increase molecular weight and lipophilicity, which could enhance potency but raise toxicity risks.

Key Insight : The indole-urea combination in the target compound offers a unique balance of rigidity and hydrogen-bonding capacity, optimizing interactions with biological targets .

Benzenesulfonamide Modifications

The benzenesulfonamide moiety is conserved in most analogs, but substituents on the benzene ring vary:

- Compound 3u () : Includes a methyl group at the 4-position of the benzene ring. Methyl groups are metabolically stable but may sterically hinder target binding.

- A1258087 () : Features a trifluoromethyl group, which increases electronegativity and resistance to oxidative metabolism. However, the trifluoromethyl group’s size may reduce binding pocket compatibility.

- Example 61 () : Contains a pyrazolo-pyrimidine core fused to benzenesulfonamide. This complex heterocycle likely enhances selectivity but complicates synthesis.

Key Insight : The unmodified benzenesulfonamide in the target compound simplifies synthesis while retaining the sulfonamide’s classic role in enzyme inhibition .

Data Tables

Table 1. Structural and Physicochemical Comparison

*Estimated using fragment-based methods.

Biological Activity

4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide, an indole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that includes an indole ring, a urea linkage, and a sulfonamide moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features:

- Indole Ring : A bicyclic structure known for its role in various biological activities.

- Urea Linkage : Enhances interaction with biological targets.

- Benzenesulfonamide Moiety : Imparts inhibitory activity against carbonic anhydrases (CAs).

1. Inhibition of Carbonic Anhydrases

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various human carbonic anhydrases (hCAs), specifically isoforms I, IX, and XII. These enzymes are implicated in numerous physiological processes and pathological conditions, including cancer metastasis.

- Selectivity and Potency : Studies have shown that certain derivatives possess low nanomolar inhibition constants (Ki values), particularly for hCA IX and XII. For instance, compounds with similar structures have reported Ki values as low as 6.4 nM for hCA XII .

| Compound | Ki (nM) | Selectivity (hCA IX/hCA I) |

|---|---|---|

| Compound A | 15 | 23 |

| Compound B | 8.2 | 78 |

| Compound C | 6.4 | 122 |

2. Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been noted that certain derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and inhibiting metastasis.

- Mechanism of Action : The mechanism often involves the disruption of CA activity, leading to altered pH regulation within tumors, which can impede tumor growth and spread .

3. Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have shown promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The presence of the indole structure is believed to enhance this activity.

Case Study 1: Antimetastatic Effects

A study demonstrated that a closely related compound significantly inhibited the formation of metastases in aggressive mammary tumor models at pharmacologically relevant doses (45 mg/kg) . This suggests a potential application in developing antimetastatic therapies.

Case Study 2: In Vitro Efficacy

In vitro evaluations revealed that multiple synthesized compounds exhibited antibacterial activity against eight bacterial species. The structural modifications influenced their efficacy, showcasing the importance of the indole moiety in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.